N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide
CAS No.: 1396864-36-0
Cat. No.: VC4140245
Molecular Formula: C15H15N5O3S
Molecular Weight: 345.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396864-36-0 |
|---|---|
| Molecular Formula | C15H15N5O3S |
| Molecular Weight | 345.38 |
| IUPAC Name | N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C15H15N5O3S/c1-23-9-8-19-15(22)20(18-17-19)12-6-4-11(5-7-12)16-14(21)13-3-2-10-24-13/h2-7,10H,8-9H2,1H3,(H,16,21) |
| Standard InChI Key | IJDWLXKSPUNYJD-UHFFFAOYSA-N |
| SMILES | COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Introduction
N-(4-(4-(2-Methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide is a synthetic compound with a complex molecular structure. It belongs to the class of tetrazole derivatives, which are known for their diverse applications in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the synthesis, structural characteristics, and potential applications of this compound.
Structural Characteristics
Molecular Formula: C16H15N5O3S
Molecular Weight: Approximately 373.39 g/mol
The compound contains:
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A tetrazole ring substituted with a 2-methoxyethyl group.
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A phenyl group linked to the tetrazole.
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A thiophene ring attached via a carboxamide functional group.
This intricate arrangement suggests potential biological activity due to the presence of heterocyclic rings and electron-donating/withdrawing groups.
Synthesis
The synthesis of N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide typically involves:
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Formation of the Tetrazole Ring: The tetrazole moiety is synthesized through cyclization reactions involving azides and nitriles under acidic or thermal conditions.
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Coupling with Phenyl and Thiophene Groups: The tetrazole derivative is then functionalized by introducing a phenyl group and subsequently coupling it with thiophene using carboxamide chemistry.
These steps ensure the preservation of functional groups critical for biological activity.
Analytical Characterization
The compound can be characterized using advanced spectroscopic techniques:
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NMR Spectroscopy (¹H and ¹³C): Provides insights into the chemical environment of hydrogen and carbon atoms.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Identifies functional groups such as amides (C=O stretch) and tetrazoles (N=N stretch).
Biological Significance
The structural features of this compound suggest potential applications in pharmacology:
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Antimicrobial Activity: The tetrazole ring is known to inhibit bacterial enzymes by mimicking natural substrates.
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Anti-inflammatory Potential: Similar compounds have shown activity as inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in inflammatory pathways.
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Anticancer Properties: The thiophene-carboxamide linkage may interact with cancer cell receptors, disrupting their growth.
Applications in Drug Discovery
N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide is a promising candidate for:
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Structure Optimization: Modifications to its functional groups could enhance specificity and potency against biological targets.
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Molecular Docking Studies: Computational simulations can predict its binding affinity to enzymes or receptors.
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Preclinical Testing: Evaluating its efficacy in vitro and in vivo for diseases like bacterial infections or cancer.
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